7-Chloro-[1]naphthaldehyde
Description
7-Chloro-[1]naphthaldehyde (C₁₁H₇ClO) is a naphthalene derivative featuring a chlorine atom at the 7th position and an aldehyde group at the 1st position of the fused aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its aldehyde functionality enables participation in condensation, oxidation, and nucleophilic addition reactions, while the chloro substituent enhances electron-withdrawing effects and influences regioselectivity in further modifications .
Properties
IUPAC Name |
7-chloronaphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBCFROPFWQZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291132 | |
| Record name | 7-Chloro-1-naphthalenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-03-2 | |
| Record name | 7-Chloro-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-naphthalenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloro-[1]naphthaldehyde can be synthesized through several methods, including the chlorination of naphthalene followed by oxidation. One common method involves the Friedel-Crafts acylation of naphthalene with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and advanced oxidation processes to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.
Chemical Reactions Analysis
Peri-Selective C(sp²)−H Methylation
Palladium-catalyzed methylation enables regioselective functionalization at the peri-position (C8) under optimized conditions :
| Reaction Component | Optimized Conditions |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | Glycine derivative (TDG1, 60 mol%) |
| Methylation Reagent | CH₃BF₃K (3.5 equiv) |
| Solvent System | HFIP:AcOH (7:1) |
| Temperature | 90°C for 24 hours |
| Yield | 52–68% |
This method produces 8-methyl-7-chloro-1-naphthaldehyde (Figure 1A) with excellent regioselectivity. Kinetic studies confirm a first-order dependence on palladium concentration .
Schiff Base Formation
Condensation with diamines generates antimicrobial agents. For example, reaction with propane-1,3-diamine yields bis-Schiff base complexes :
| Reactant | Product Structure | Antimicrobial Activity (MIC) |
|---|---|---|
| Propane-1,3-diamine | Bis(4-chloronaphthalen-1-ol) derivative | E. coli: 0.25 mg/mL, S. Typhi: 0.5 mg/mL |
Key Reaction Conditions :
-
Reflux in ethanol (4–6 hours)
-
Acid catalysis (glacial acetic acid)
Cyclization to Naphthofuran Derivatives
Heating with hydrazine derivatives induces cyclization. A representative synthesis yields naphtho[2,1-b]furan-pyrazole hybrids :
| Starting Material | Product | Melting Point | Yield |
|---|---|---|---|
| 7-Chloro-1-naphthaldehyde + phenylhydrazine | Naphthofuran-pyrazole (C₂₅H₂₂N₄O₂) | 220–222°C | 73% |
Characterization Data :
Formylation and Electrophilic Substitution
The aldehyde group participates in Vilsmeier-Haack formylation, while the chlorine substituent directs electrophilic attacks. Computational studies suggest:
Scientific Research Applications
Scientific Research Applications
The versatility of 7-Chloro-naphthaldehyde makes it a valuable intermediate in several research domains:
Organic Synthesis
- Key Intermediate: It serves as a precursor in synthesizing pharmaceuticals and agrochemicals, facilitating various organic reactions such as nucleophilic substitution and oxidation reactions .
Biological Studies
- Antiproliferative Activity: Research indicates that derivatives of 7-Chloro-naphthaldehyde exhibit anti-cancer properties. For instance, complexes formed with this compound have shown efficacy against glioblastoma cells, highlighting its potential in cancer therapy .
- Interaction with Biological Molecules: The compound can form covalent bonds with nucleophilic sites on proteins, influencing their function and providing insights into its biological mechanisms .
Medicinal Chemistry
- Pharmaceutical Development: As an intermediate, it plays a crucial role in developing new drugs targeting various diseases, including microbial infections and cancer. Its derivatives have been studied for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
Case Studies
Mechanism of Action
The mechanism by which 7-Chloro-[1]naphthaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group is typically oxidized to a carboxylic acid, involving the transfer of electrons and the formation of intermediate complexes.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the context of its use. The pathways involved may include metabolic pathways in biological systems or catalytic cycles in chemical reactions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues of 7-Chloro-[1]naphthaldehyde, emphasizing substituent positions, functional groups, and molecular properties:
Reactivity and Functional Group Comparisons
- Aldehyde vs. Ester/Carboxylic Acid Derivatives: this compound’s aldehyde group facilitates nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel), whereas methyl 7-chloro-1-naphthoate (ester) is more stable and participates in hydrolysis or transesterification .
- Chlorine Substitution Effects :
Chlorine at position 7 enhances electron withdrawal, directing electrophilic substitution to the 4-position in naphthaldehyde derivatives. This contrasts with 1-chloro-7-methoxy analogs, where methoxy’s electron-donating nature shifts reactivity to ortho/para positions . - Saturation and Solubility :
Partially saturated derivatives (e.g., tetrahydronaphthalen-1-amine) exhibit increased solubility in aqueous media compared to fully aromatic analogs, critical for pharmaceutical formulations .
Data Tables: Key Properties and Reactivity
Table 1: Physical Properties of Selected Compounds
Table 2: Reactivity in Common Reactions
| Reaction Type | This compound | Methyl 7-chloro-1-naphthoate | 1-Chloro-7-methoxy-dihydro-naphthaldehyde |
|---|---|---|---|
| Nucleophilic Addition | High (aldehyde) | Low (ester) | Moderate (aldehyde, steric hindrance) |
| Electrophilic Substitution | Favors position 4 (Cl effect) | Inactive (electron-deficient) | Favors positions 3 and 6 (methoxy effect) |
| Oxidation | Forms carboxylic acid | Stable | Forms ketone (dihydro ring) |
Biological Activity
7-Chloro- naphthaldehyde, with the molecular formula CHClO and a molecular weight of 190.62 g/mol, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- IUPAC Name : 7-chloronaphthalene-1-carbaldehyde
- CAS Number : 116632-03-2
- Molecular Structure : The presence of a chlorine atom significantly influences its reactivity and biological activity.
Synthesis
The synthesis of 7-Chloro- naphthaldehyde typically involves chlorination of naphthalene derivatives followed by formylation. Various methods have been explored to optimize yield and purity, including:
- Vilsmeier-Haack Reaction : This method allows for the introduction of the formyl group onto the naphthalene ring.
- Electrophilic Aromatic Substitution : Chlorination can be achieved through electrophilic aromatic substitution techniques.
Antimicrobial Activity
7-Chloro- naphthaldehyde exhibits notable antimicrobial properties against various pathogenic microorganisms. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
The compound's activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes, similar to other naphthalene derivatives .
Antiproliferative Effects
Research indicates that 7-Chloro- naphthaldehyde may possess antiproliferative properties against cancer cell lines. For instance, studies on glioblastoma cells revealed significant cytotoxic effects at varying concentrations, suggesting potential as an anticancer agent:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These findings align with the behavior of similar compounds in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
In addition to antimicrobial and antiproliferative activities, 7-Chloro- naphthaldehyde has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with the compound, indicating its potential utility in managing inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various naphthalene derivatives, including 7-Chloro- naphthaldehyde. The results indicated that this compound exhibited significant inhibition against common pathogens, supporting its use in developing new antimicrobial agents.
- Cancer Cell Studies : In a comparative study of several aldehyde derivatives, 7-Chloro- naphthaldehyde showed promising results against glioblastoma cell lines, reinforcing its potential as a lead compound for further development in cancer therapy.
Q & A
Basic: What are the recommended methods for synthesizing and purifying 7-Chloro-[1]naphthaldehyde?
Answer:
The synthesis of this compound typically involves Friedel-Crafts acylation or halogenation of naphthalene derivatives. For instance, chlorination at the 7-position can be achieved using AlCl₃ as a catalyst under controlled temperature (0–5°C) to minimize side reactions . Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the aldehyde group from byproducts. Recrystallization in ethanol or methanol is recommended to enhance purity (>98%), verified via melting point analysis and NMR spectroscopy .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm) and chlorine substitution pattern.
- FT-IR : For identifying the C=O stretch (~1680 cm⁻¹) and C-Cl bond (~550 cm⁻¹).
- Mass Spectrometry (EI-MS) : To validate molecular weight (MW: 180.59 g/mol) and isotopic patterns from chlorine .
Advanced hyphenated methods like LC-MS or GC-MS are recommended for trace impurity analysis in complex mixtures .
Basic: How should researchers assess the stability of this compound under varying experimental conditions?
Answer:
Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) to monitor aldehyde oxidation.
- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents, noting precipitation or color changes .
Documentation of storage conditions (e.g., inert atmosphere, -20°C) is critical for reproducibility .
Advanced: How can computational modeling predict the reactivity of this compound in organic reactions?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate:
- Electrophilic Reactivity : Localized electron density at the aldehyde and chloro-substituted positions.
- Transition States : For reactions like nucleophilic additions or Suzuki couplings.
Benchmark against experimental data (e.g., reaction yields) to validate theoretical predictions. Studies show that exact-exchange terms in functionals improve accuracy for halogenated aromatics .
Advanced: What mechanistic insights exist for the photophysical behavior of this compound derivatives?
Answer:
Derivatives like 1,8-Dihydroxy-2-Naphthaldehyde exhibit stepwise excited-state intramolecular proton transfer (ESIDPT), where the first proton transfer occurs ultrafast (<150 fs), followed by reversible secondary steps . For this compound, time-resolved fluorescence spectroscopy and femtosecond transient absorption can elucidate similar dynamics. Kinetic modeling (e.g., three-species population analysis) is essential to resolve competing pathways .
Advanced: How should researchers address contradictions in reported physicochemical properties of this compound?
Answer:
Contradictions (e.g., solubility discrepancies) require:
- Methodological Triangulation : Cross-validate results using HPLC, NMR, and X-ray crystallography.
- Contextual Analysis : Compare experimental conditions (e.g., solvent purity, temperature) across studies.
- Meta-Analysis : Aggregate data from peer-reviewed sources, excluding non-reproducible or poorly documented methods (e.g., commercial vendor data) .
Statistical tools like Grubbs’ test can identify outliers in aggregated datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
